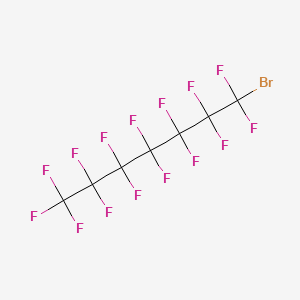

1-Bromoperfluoroheptane

Cat. No. B1581887

Key on ui cas rn:

375-88-2

M. Wt: 448.95 g/mol

InChI Key: VPQQZKWYZYVTMU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05455373

Procedure details

Perfluorooctanoic acid 286 g (0.691 mole), bromine 55.3 g (0.345 mole) and Freon 113 (200 ml) were treated with fluorine (40 cc/min) at 30°-37° C. When approximately 0.42 mole of fluorine was used, the solution turned from dark red to orange. Perfluorooctanoic acid 500 g (1.208 mole) and bromine 112 g (0.700 mole) were added to the reaction mixture. The mixture was again treated with fluorine until the color of bromine disappeared (about 0.83 mole of additional fluorine was used). The reaction mixture was poured into dilute hydrochloric acid and the precipitated solid comprising unreacted perfluorooctanoic acid (about 115 grams) was recovered. The organic phase was then separated, washed with water containing some sodium thiosulfite, and dried over magnesium sulfate. Fractional distillation of the precipitate produced 697 g of perfluoroheptyl bromide (96% yield based on the amount of acid reacted), having a boiling point of 118° C.

Name

fluorine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

113

Quantity

200 mL

Type

solvent

Reaction Step Two

Name

fluorine

Quantity

0.42 mol

Type

reactant

Reaction Step Three

Name

fluorine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

fluorine

Quantity

0.83 mol

Type

reactant

Reaction Step Six

Yield

96%

Identifiers

|

REACTION_CXSMILES

|

[F:1][C:2]([F:25])([C:6]([F:24])([F:23])[C:7]([F:22])([F:21])[C:8]([F:20])([F:19])[C:9]([F:18])([F:17])[C:10]([F:16])([F:15])[C:11]([F:14])([F:13])[F:12])C(O)=O.[Br:26]Br.FF.Cl>>[F:1][C:2]([Br:26])([F:25])[C:6]([F:24])([F:23])[C:7]([F:22])([F:21])[C:8]([F:20])([F:19])[C:9]([F:18])([F:17])[C:10]([F:16])([F:15])[C:11]([F:14])([F:13])[F:12]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Two

|

Name

|

|

|

Quantity

|

286 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F

|

|

Name

|

|

|

Quantity

|

55.3 g

|

|

Type

|

reactant

|

|

Smiles

|

BrBr

|

|

Name

|

fluorine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FF

|

[Compound]

|

Name

|

113

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Three

|

Name

|

fluorine

|

|

Quantity

|

0.42 mol

|

|

Type

|

reactant

|

|

Smiles

|

FF

|

Step Four

|

Name

|

|

|

Quantity

|

500 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F

|

|

Name

|

|

|

Quantity

|

112 g

|

|

Type

|

reactant

|

|

Smiles

|

BrBr

|

Step Five

|

Name

|

fluorine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FF

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrBr

|

Step Six

|

Name

|

fluorine

|

|

Quantity

|

0.83 mol

|

|

Type

|

reactant

|

|

Smiles

|

FF

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the precipitated solid comprising unreacted perfluorooctanoic acid (about 115 grams) was recovered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic phase was then separated

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water containing some sodium thiosulfite

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over magnesium sulfate

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Fractional distillation of the precipitate

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)Br

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 697 g | |

| YIELD: PERCENTYIELD | 96% | |

| YIELD: CALCULATEDPERCENTYIELD | 450% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |